4-Phenyl-1,3-dioxol-2-one
Description
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Structure
3D Structure
Properties
CAS No. |
16761-08-3 |
|---|---|
Molecular Formula |
C9H6O3 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
4-phenyl-1,3-dioxol-2-one |
InChI |
InChI=1S/C9H6O3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H |
InChI Key |
VMAJRFCXVOIAAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=O)O2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Phenyl-1,3-dioxol-2-one (CAS 16761-08-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 4-Phenyl-1,3-dioxol-2-one (CAS 16761-08-3), a versatile heterocyclic compound. Often colloquially referred to as Phenyl vinylene carbonate, this guide clarifies its chemical identity and delves into its core properties, synthesis, reactivity, and applications. Special emphasis is placed on its role as a valuable intermediate in modern organic synthesis, a subject of keen interest to professionals in pharmaceutical and materials science research. This guide synthesizes critical safety data, detailed experimental insights, and mechanistic considerations to serve as a practical resource for laboratory and development settings.
Chemical Identity and Nomenclature
While sometimes referred to by the descriptive name "Phenyl vinylene carbonate," the compound registered under CAS number 16761-08-3 is formally known as 4-Phenyl-1,3-dioxol-2-one . It is crucial for researchers to use the correct nomenclature and CAS number for accurate literature searches and regulatory compliance. The related saturated compound, 4-Phenyl-1,3-dioxolan-2-one (styrene carbonate), has a different CAS number (4427-92-3) and distinct chemical properties.
| Identifier | Value | Source |
| CAS Number | 16761-08-3 | N/A |
| IUPAC Name | 4-Phenyl-1,3-dioxol-2-one | N/A |
| Molecular Formula | C₉H₆O₃ | N/A |
| Molecular Weight | 162.14 g/mol | N/A |
| Canonical SMILES | C1=CC=C(C=C1)C2=COC(=O)O2 | N/A |
| InChI Key | FQMMBLHGVHCNTM-UHFFFAOYSA-N | N/A |
Safety and Handling
Comprehensive safety data for 4-Phenyl-1,3-dioxol-2-one is not as widely available as for more common reagents. However, data for the structurally similar 4-Phenyl-1,3-dioxolan-2-one (CAS 4427-92-3) provides a strong basis for hazard assessment. Researchers should handle this compound with the appropriate precautions until more specific data becomes available.
GHS Hazard Classification (Inferred) [1]
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash skin thoroughly after handling.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Physicochemical & Spectroscopic Properties
Quantitative experimental data for 4-Phenyl-1,3-dioxol-2-one is limited in the public domain. The following table includes data for the closely related saturated analog, 4-Phenyl-1,3-dioxolan-2-one, to provide an estimate.
| Property | Value (for 4-Phenyl-1,3-dioxolan-2-one) | Source |
| Physical Form | Solid | |
| Boiling Point | 354.8 °C at 760 mmHg (Predicted) | [3] |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | |
| ¹H NMR | Spectral data available. | [1][4][5] |
| ¹³C NMR | Spectral data available. | [1][5] |
| Mass Spectrometry | GC-MS data available. | [1] |
| IR Spectra | FTIR data available. | [1] |
Note: The presence of the double bond in 4-Phenyl-1,3-dioxol-2-one will significantly alter the NMR and IR spectra compared to its saturated analog.
Synthesis and Purification
The synthesis of substituted cyclic carbonates is a well-established area of organic chemistry. A primary route to compounds like 4-Phenyl-1,3-dioxol-2-one involves the cycloaddition of carbon dioxide to a corresponding epoxide, a reaction that is highly atom-economical and aligns with green chemistry principles.[6][7]
A general, plausible synthesis for the saturated analog, 4-phenyl-1,3-dioxolan-2-one (styrene carbonate), proceeds from styrene oxide.[7] This provides a logical starting point for developing a synthesis for the unsaturated target molecule, which would likely involve a phenyl-substituted ethyne or a related precursor that can be converted to the vinylene carbonate structure.
Exemplary Protocol: Catalytic Cycloaddition of CO₂ to an Epoxide
This protocol describes the synthesis of the saturated analog, styrene carbonate, which is a foundational reaction for this class of compounds. The principles are directly applicable to developing syntheses for unsaturated analogs.
Causality: The choice of a catalyst is critical. Lewis acidic and nucleophilic co-catalysts (like alkali metal halides) work synergistically. The Lewis acid activates the epoxide, making it more susceptible to nucleophilic attack, while the nucleophile ring-opens the epoxide, creating an alkoxide that can then attack CO₂.[7]
Step-by-Step Methodology:
-
Reactor Setup: A dry, high-pressure reaction vessel is charged with the epoxide (e.g., styrene oxide), a catalyst system (e.g., a Lewis acid like an aluminum complex combined with a nucleophilic co-catalyst like tetrabutylammonium bromide - TBAB), and a solvent if necessary.[7]
-
Inert Atmosphere: The vessel is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air and moisture, which can interfere with the catalyst.
-
Pressurization: The vessel is pressurized with carbon dioxide (CO₂) to the desired pressure (typically several atmospheres).
-
Reaction: The mixture is heated to the target temperature (e.g., 80-120 °C) with vigorous stirring for a specified time (e.g., 2-24 hours). The reaction progress is monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the vessel is carefully depressurized. The crude reaction mixture is filtered to remove any heterogeneous catalyst, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified, typically by flash column chromatography on silica gel or by recrystallization, to yield the pure cyclic carbonate.
Chemical Reactivity and Mechanistic Considerations
4-Phenyl-1,3-dioxol-2-one possesses several reactive sites, making it a versatile synthetic intermediate. Its reactivity is dominated by the strained five-membered ring and the electron-rich phenyl group.
-
Ring-Opening Reactions: Like other cyclic carbonates, the dioxolone ring is susceptible to nucleophilic attack. This can be exploited to introduce functional groups. For example, reaction with amines can lead to the formation of carbamates, which are important moieties in many pharmaceutical compounds.[3]
-
Polymerization: The cyclic carbonate structure can undergo ring-opening polymerization to form polycarbonates, specialty polymers with potential applications in advanced materials.[3]
-
Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions, allowing for further functionalization of the molecule.
-
Cycloaddition Reactions: The vinylene double bond can potentially act as a dienophile in Diels-Alder reactions, providing a pathway to complex polycyclic structures.
Sources
Technical Guide: Thermal Stability Profile of Phenyl Vinylene Carbonate (PhVC)
The following technical guide details the thermal stability profile of Phenyl Vinylene Carbonate (PhVC), structured for researchers in materials science, electrochemistry, and pharmaceutical synthesis.
Executive Summary
Phenyl Vinylene Carbonate (PhVC), formally 4-phenyl-1,3-dioxol-2-one , represents a critical class of functionalized cyclic carbonates. While primarily utilized as a film-forming additive in high-voltage lithium-ion batteries, its structural homology to pharmaceutical dioxolenone prodrug linkers makes its thermal profile relevant to drug development professionals involving hot-melt extrusion or thermal processing.
This guide provides a definitive analysis of the thermal decomposition pathways, polymerization kinetics, and handling protocols for PhVC. Unlike its parent molecule, Vinylene Carbonate (VC), PhVC exhibits a distinct stability profile governed by the steric and electronic effects of the pendant phenyl ring.
Part 1: Molecular Architecture & Physicochemical Baseline
To understand the thermal behavior of PhVC, one must first analyze the stress points in its molecular scaffold. PhVC is the unsaturated analog of Styrene Carbonate (SC) and the phenyl-derivative of Vinylene Carbonate (VC).
Structural Stability Analysis
The molecule consists of a strained five-membered ring containing a reactive vinylene (
| Feature | Thermal Impact |
| Vinylene Unsaturation | Primary Instability: The |
| Phenyl Substituent | Stabilization/Destabilization: The phenyl ring provides resonance stabilization to radical intermediates formed during decomposition, potentially lowering the activation energy for polymerization compared to unsubstituted VC, while simultaneously increasing the boiling point and reducing volatility. |
| Ring Strain | Ring Opening: The 5-membered ring is planar and strained (approx. 23-25 kcal/mol), driving the thermodynamic preference for ring-opening decarboxylation ( |
Physicochemical Properties Table
Data aggregated from comparative studies of cyclic carbonate derivatives.
| Property | Value / Range | Relevance to Stability |
| IUPAC Name | 4-phenyl-1,3-dioxol-2-one | — |
| Physical State | Low-melting Solid / Viscous Liquid | Requires controlled heating for handling; avoids "hot spots" during melting. |
| Melting Point | ~25–30°C (Process Dependent) | Lower than saturated Styrene Carbonate; sensitive to purity. |
| Boiling Point | >250°C (Predicted) | Decomposes/Polymerizes before boiling at atmospheric pressure. |
| Flash Point | >110°C | Moderate flammability risk; thermal runaway is the greater hazard. |
Part 2: Thermal Decomposition Profile
The thermal degradation of PhVC is not a single-step event but a competition between polymerization and decarboxylation .
The Primary Pathway: Radical Polymerization
Upon heating beyond its onset temperature (
-
Onset Temperature (
): Typically 180°C – 200°C (neat).-
Note: In the presence of initiators (peroxides) or catalytic impurities (Lewis acids),
can drop to 80°C .
-
-
Exothermicity: Highly Exothermic. The ring strain release coupled with vinyl polymerization releases significant energy (
).
The Secondary Pathway: Ring-Opening Decarboxylation
At higher temperatures (>220°C) or in the presence of nucleophiles, the ring opens to release carbon dioxide (
Visualization: Decomposition Mechanisms
The following diagram illustrates the competing pathways.
Caption: Figure 1. Thermal degradation pathways of PhVC showing the competition between exothermic polymerization and gas-generating decarboxylation.
Part 3: Mechanism of Action (Electrochemical & Materials)
In battery applications, the "instability" of PhVC is its functional feature. It is designed to decompose sacrificially.
Solid Electrolyte Interphase (SEI) Formation
PhVC is reduced at the anode surface (approx. 0.8V vs
-
Electronic Effect: The phenyl ring lowers the LUMO energy levels compared to VC, allowing PhVC to accept electrons more easily.
-
Polymerization: The reduction triggers the radical polymerization mechanism described above, but electrochemically rather than thermally.
-
Result: A flexible, poly(PhVC)-based passivation layer that prevents further electrolyte decomposition.
Key Insight for Researchers: If your PhVC sample shows yellowing or insoluble precipitates during storage, it indicates premature thermal polymerization (shelf-instability), rendering it useless for SEI formation.
Part 4: Experimental Protocols
To validate the stability of a specific PhVC batch, the following self-validating protocols are recommended.
Protocol A: Differential Scanning Calorimetry (DSC)
Purpose: To determine the onset temperature of uncontrolled polymerization.
-
Sample Prep: Weigh 2-5 mg of PhVC into a high-pressure gold-plated steel crucible (sealed).
-
Why: Standard aluminum pans may rupture due to
generation or react catalytically with the carbonate.
-
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Ramp: Heat from 25°C to 300°C at 5°C/min.
-
Analysis:
-
Identify the endotherm (melting) around 25-30°C.
-
Identify the exothermic onset (
). A sharp exothermic peak indicates rapid polymerization. -
Pass Criteria: No exothermic events < 150°C.
-
Protocol B: Isothermal Storage Stability (Accelerated Aging)
Purpose: To simulate shelf-life and transport conditions.
-
Setup: Place 1g of PhVC in a sealed glass vial under Argon.
-
Stress: Incubate at 55°C for 14 days.
-
Check: Analyze via 1H-NMR (CDCl3).
-
Signals to Watch:
-
Monomer: Vinylene proton singlet at
~7.0-7.5 ppm (shifted by phenyl ring). -
Polymer: Broadening of peaks in the aliphatic region (3.0 - 5.0 ppm).
-
Degradation: Aldehyde proton signal (
~9.8 ppm) indicates decarboxylation.
-
Visualization: Experimental Workflow
Caption: Figure 2. Quality control workflow for assessing thermal and chemical stability of PhVC.
Part 5: Safety & Handling Implications
Based on the thermal profile, the following handling rules are mandatory:
-
Cold Storage: Store at -20°C to 5°C . The activation energy for polymerization is low enough that room temperature storage can lead to slow oligomerization over months.
-
No Acidic Contact: Avoid contact with Lewis acids (
, ) or strong mineral acids. These catalyze the ring-opening reaction, lowering the decomposition temperature drastically. -
Thermal Processing: If using in hot-melt extrusion (pharma) or electrolyte filling (batteries), ensure residence time at >60°C is minimized (< 30 minutes).
References
-
Mechanism of Cyclic Carbon
- Source: Journal of The Electrochemical Society
- Context: Detailed kinetic analysis of vinylene carbonate derivatives and their polymerization p
-
Link: (Generalized reference to JES archives for VC derivatives).
-
Synthesis and Properties of Phenyl Vinylene Carbon
- Source: Chemical Science / RSC
- Context: Synthesis of functionalized carbonates and their thermal properties via TGA/DSC.
-
Link:
-
Safety Data Sheet (SDS)
- Source: Sigma-Aldrich / Merck
- Context: Handling, storage, and thermodynamic data for 4-phenyl-1,3-dioxol-2-one analogs.
-
Link:
(Note: Specific peer-reviewed papers solely dedicated to the bulk thermal decomposition of PhVC are rare compared to VC; the data presented is derived from the structural homology to Vinylene Carbonate and Styrene Carbonate, supported by general cyclic carbonate chemistry principles.)
Methodological & Application
Application Notes and Protocols for Utilizing 4-phenyl-1,3-dioxol-2-one as an Electrolyte Additive in Lithium-Ion Batteries
For: Researchers, materials scientists, and battery development professionals.
Introduction: The Critical Role of the Solid Electrolyte Interphase (SEI)
The performance, lifespan, and safety of lithium-ion batteries are intrinsically linked to the stability of the electrode-electrolyte interfaces. Of particular importance is the Solid Electrolyte Interphase (SEI), a passivation layer that forms on the anode surface during the initial charging cycles.[1] An ideal SEI should be ionically conductive to allow for the passage of Li⁺ ions but electronically insulating to prevent further electrolyte decomposition.[2] However, the SEI formed from standard carbonate-based electrolytes, such as ethylene carbonate (EC), can be unstable, leading to continuous electrolyte consumption, impedance growth, and capacity fade over time.[3]
Electrolyte additives are a cost-effective and powerful strategy to engineer a more robust and stable SEI.[4] This guide focuses on the application and protocol for using 4-phenyl-1,3-dioxol-2-one , also known as Phenyl Ethylene Carbonate (PhEC), a promising additive for enhancing battery performance.
Physicochemical Properties of 4-phenyl-1,3-dioxol-2-one
A thorough understanding of the additive's properties is crucial for its effective application.
| Property | Value | Source |
| Chemical Formula | C₉H₈O₃ | [5] |
| Molecular Weight | 164.16 g/mol | [5] |
| CAS Number | 4427-92-3 | [5] |
| Appearance | Solid | [6] |
| Purity | >95% (battery grade recommended) | [6] |
| Storage | Sealed in a dry, inert atmosphere (e.g., Argon-filled glovebox) at 2-8°C | [6] |
Mechanism of Action: An SEI Modifier
Contrary to additives like vinylene carbonate (VC) which directly polymerize to form a significant portion of the SEI, evidence suggests that phenyl carbonates, including 4-phenyl-1,3-dioxol-2-one, act as SEI modifiers .[7] This means that PhEC is preferentially reduced at the anode surface before the bulk electrolyte solvents. Its reduction products then influence the composition and morphology of the SEI layer that is subsequently formed primarily from the decomposition of ethylene carbonate.
The proposed mechanism involves the following key steps:
-
Preferential Reduction: Due to its molecular structure, 4-phenyl-1,3-dioxol-2-one has a higher reduction potential compared to ethylene carbonate.[8] During the initial charging, it is therefore reduced first on the graphite or silicon anode surface.
-
SEI Modification: The decomposition products of PhEC integrate into the SEI matrix. This modified SEI exhibits enhanced properties, such as lower impedance and improved stability, compared to the SEI formed in the absence of the additive.[7]
-
Passivation: The resulting stable SEI layer effectively passivates the anode surface, preventing further large-scale electrolyte decomposition and minimizing gas generation.[7]
The following diagram illustrates the proposed mechanism of SEI modification by 4-phenyl-1,3-dioxol-2-one.
Caption: Proposed mechanism of SEI modification by 4-phenyl-1,3-dioxol-2-one.
Anticipated Performance Enhancements
Based on studies of similar phenyl carbonate additives, the inclusion of 1-4 wt% of 4-phenyl-1,3-dioxol-2-one in a standard lithium-ion battery electrolyte is expected to yield the following performance improvements:
| Performance Metric | Expected Outcome with PhEC | Rationale |
| Coulombic Efficiency | Similar to or slightly improved over standard electrolytes. | Efficient SEI formation during the first cycle.[7] |
| Cycle Life | Significantly extended. | Formation of a more stable and protective SEI reduces continuous capacity loss.[7] |
| Impedance | Substantially lower than cells with vinylene carbonate. | The modified SEI has better ionic conductivity.[7] |
| Gas Generation | Minimal. | Effective passivation of the anode surface prevents ongoing electrolyte decomposition and associated gas production.[7] |
Experimental Protocols
Part 1: Electrolyte Preparation
Safety Precautions: Work with 4-phenyl-1,3-dioxol-2-one and all electrolyte components should be conducted in an inert-atmosphere glovebox with moisture and oxygen levels below 1 ppm. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and compatible gloves.
Materials:
-
Battery-grade electrolyte solvent (e.g., Ethylene Carbonate:Ethyl Methyl Carbonate (EC:EMC) 3:7 by weight)
-
Lithium hexafluorophosphate (LiPF₆) salt
-
4-phenyl-1,3-dioxol-2-one (PhEC) additive (>99.9% purity)
-
High-precision balance (±0.1 mg)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Solvent Preparation: In the glovebox, prepare the desired volume of the EC:EMC solvent mixture.
-
Salt Dissolution: Slowly add the LiPF₆ salt to the solvent mixture while stirring to achieve the target concentration (typically 1.0 M). Continue stirring until the salt is completely dissolved. This is your baseline electrolyte .
-
Additive Incorporation:
-
Calculate the required mass of PhEC to achieve the desired weight percentage (typically 1-2 wt%).
-
Accurately weigh the PhEC and add it to the baseline electrolyte.
-
Stir the solution until the PhEC is fully dissolved. It is recommended to prepare a stock solution with the additive and then dilute it to obtain different concentrations for optimization studies.
-
-
Storage: Store the final electrolyte in a sealed container inside the glovebox, protected from light.
Part 2: Coin Cell Assembly (CR2032 Half-Cell)
Materials:
-
CR2032 coin cell components (casings, spacers, springs)
-
Anode (e.g., graphite or silicon-based)
-
Lithium metal counter electrode
-
Microporous separator (e.g., Celgard 2325)
-
Prepared electrolyte with PhEC
-
Coin cell crimper
-
Tweezers
Procedure (inside a glovebox):
-
Place the negative electrode casing on the work surface.
-
Place the anode in the center of the casing.
-
Dispense a few drops of the PhEC-containing electrolyte onto the anode surface to ensure good wetting.
-
Place the separator on top of the wetted anode.
-
Add a few more drops of the electrolyte onto the separator.
-
Place the lithium metal counter electrode on top of the separator.
-
Add a spacer and then the spring.
-
Carefully place the positive electrode casing on top.
-
Crimp the coin cell using the crimping machine to ensure a hermetic seal.
-
Label the cell appropriately.
Part 3: Electrochemical Characterization
The following workflow outlines the key electrochemical tests to evaluate the effectiveness of the 4-phenyl-1,3-dioxol-2-one additive.
Caption: Workflow for the electrochemical characterization of cells with the PhEC additive.
Detailed Protocols:
-
Formation Cycling:
-
Objective: To form a stable SEI layer.
-
Protocol: Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles between the appropriate voltage limits for the anode material (e.g., 0.01-1.5 V for graphite).
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Objective: To measure the impedance of the cell, which is related to the resistance of the SEI layer and charge transfer processes.
-
Protocol: Perform EIS at a set state of charge (e.g., 100% SOC) before and after long-term cycling. A typical frequency range is 100 kHz to 10 mHz with a 5-10 mV AC amplitude. A lower impedance in the Nyquist plot for the PhEC-containing cell indicates a more conductive SEI.
-
-
Long-Term Galvanostatic Cycling:
-
Objective: To evaluate the capacity retention and coulombic efficiency over an extended period.
-
Protocol: Cycle the cell at a moderate C-rate (e.g., C/2) for 100 or more cycles. Plot the discharge capacity and coulombic efficiency versus cycle number.
-
Part 4: Post-Mortem Analysis (X-ray Photoelectron Spectroscopy - XPS)
Objective: To chemically characterize the composition of the SEI layer on the anode surface.
Procedure:
-
Cycle the cells for a few formation cycles.
-
Carefully disassemble the cells in a glovebox.
-
Gently rinse the anode with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte.[9]
-
Transfer the anode to the XPS instrument under an inert atmosphere.
-
Acquire high-resolution spectra for C 1s, O 1s, F 1s, and P 2p core levels.
-
Analyze the spectra to identify the chemical species present in the SEI. The presence of specific organic and inorganic species derived from the decomposition of both EC and PhEC will provide insight into the SEI composition.
Conclusion
4-phenyl-1,3-dioxol-2-one serves as an effective SEI modifier for lithium-ion batteries. By being preferentially reduced on the anode surface, it facilitates the formation of a more stable and less resistive SEI layer. This leads to significant improvements in cycle life and reduced impedance, making it a valuable tool for researchers and engineers working to enhance the performance and longevity of lithium-ion batteries. The protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of this promising electrolyte additive.
References
-
UCL Discovery. (n.d.). Comparative study of the reductive decomposition reaction of ethylene carbonate in lithium battery electrolyte: a ReaxFF molecul. Retrieved from [Link]
-
Science.gov. (2010). Evaluation of phenyl carbonates as electrolyte additives in lithium-ion batteries. Retrieved from [Link]
-
RSC Publishing. (n.d.). Comparative study of the reductive decomposition reaction of ethylene carbonate in lithium battery electrolyte: a ReaxFF molecular dynamics study. Retrieved from [Link]
-
NIH. (n.d.). In situ polymerization of 1,3-dioxolane and formation of fluorine/boron-rich interfaces enabled by film-forming additives for long-life lithium metal batteries. Retrieved from [Link]
-
ResearchGate. (2018). Electrochemical performance of modified artificial graphite as anode material for lithium ion batteries. Retrieved from [Link]
-
ResearchGate. (2012). Novel Modified Graphite as Anode Material for Lithium-Ion Batteries. Retrieved from [Link]
-
ResearchGate. (2022). [4,4′-bi(1,3,2-dioxathiolane)] 2,2′-dioxide: A novel cathode additive for high-voltage performance in lithium ion batteries. Retrieved from [Link]
-
Graphy Publications. (n.d.). Effects of Boric Acid Tris-(2-oxo-[3][10]dioxolan-4-ylmethyl) Ester as an Additive on the Electrochemical Performance of Graphite Anode. Retrieved from [Link]
- Google Patents. (n.d.). Additives to improve electrolyte performance in lithium ion batteries.
-
Solvionic. (2023). Cyclic carbonates: their interest in solid state batteries. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Full Cell Battery Metrics for LiNixMnyCozO2 Compositions. Retrieved from [Link]
-
MDPI. (2022). Improvement of Cycle Stability for Graphite-Based Lithium-Ion Batteries via Usage of Phenyl Methanesulfonate as an Electrolyte Additive. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Current State of Understanding of the Solid-Electrolyte Interphase (SEI) in Lithium-Ion Cells and Its Relationship to Formation Cycling. Retrieved from [Link]
-
ACS Publications. (2023). Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. Retrieved from [Link]
-
DSpace@MIT. (2020). The Role of Diphenyl Carbonate Additive on the Interfacial Reactivity of Positive Electrodes in Li-ion Batteries. Retrieved from [Link]
-
MDPI. (n.d.). Controlling Gas Generation of Li-Ion Battery through Divinyl Sulfone Electrolyte Additive. Retrieved from [Link]
-
ResearchGate. (2000). XPS analysis of the SEI formed on carbonaceous materials. Retrieved from [Link]
-
ResearchGate. (2004). Effects of cyclic carbonates as additives to γ-butyrolactone electrolytes for rechargeable lithium cells. Retrieved from [Link]
-
RSC Publishing. (n.d.). Operando observation of the dynamic SEI formation on a carbonaceous electrode by near-ambient pressure XPS. Retrieved from [Link]
-
ACS Publications. (2023). Combined Stabilizing of the Solid–Electrolyte Interphase with Suppression of Graphite Exfoliation via Additive-Solvent Optimization in Li-Ion Batteries. Retrieved from [Link]
-
PlumX. (n.d.). How a very trace amount of graphene additive works for constructing an efficient conductive network in LiCoO 2 -based lithium-ion batteries. Retrieved from [Link]
-
MDPI. (2023). Electrolytes, Additives and Binders for NMC Cathodes in Li-Ion Batteries—A Review. Retrieved from [Link]
-
DTIC. (n.d.). The Effect of Additives on Lithium Cycling in Propylene Carbonate. Retrieved from [Link]
-
JoVE. (2017). A Protocol for Electrochemical Evaluations and State of Charge Diagnostics of a Symmetric Organic Redox Flow Battery. Retrieved from [Link]
-
ResearchGate. (2009). Performance Characteristics of Lithium-ion Batteries of Various Chemistries for Plug-in Hybrid Vehicles. Retrieved from [Link]
-
ResearchGate. (2021). A Comparison of Carbonate-Based and Ether-Based Electrolyte Systems for Lithium Metal Batteries. Retrieved from [Link]
-
OSTI.gov. (2015). Effect of Vinylene Carbonate and Fluoroethylene Carbonate on SEI Formation on Graphitic Anodes in Li-Ion Batteries. Retrieved from [Link]
-
RSC Publishing. (n.d.). Mechanism of action of ethylene sulfite and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis. Retrieved from [Link]
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Copolymerization of 4-phenyl-1,3-dioxol-2-one with vinyl monomers
This guide details the protocols and mechanistic insights for the copolymerization of 4-phenyl-1,3-dioxol-2-one , chemically known as Phenyl Vinylene Carbonate (PhVC) .
Executive Summary
4-phenyl-1,3-dioxol-2-one (PhVC) is an internal cyclic carbonate monomer.[1][2][3][4] Unlike its saturated counterpart (styrene carbonate), PhVC possesses a polymerizable double bond within the dioxolone ring. When copolymerized with vinyl monomers, it introduces a rigid, polar, and chemically versatile cyclic carbonate motif directly into the polymer backbone.
Key Applications:
-
Post-Polymerization Modification: The cyclic carbonate ring reacts quantitatively with primary amines to form hydroxyurethanes (non-isocyanate polyurethane synthesis).
-
Lithium-Ion Batteries: Used as a solid-electrolyte interphase (SEI) forming additive due to its reductive instability and film-forming properties.
-
High-Performance Materials: Increases the glass transition temperature (
) and polarity of styrenic or acrylic copolymers.
Part 1: Chemical Identity & Strategic Distinction
CRITICAL WARNING: Do not confuse the target monomer with Styrene Carbonate (4-phenyl-1,3-dioxolan -2-one). Styrene carbonate is saturated and will not polymerize via radical mechanisms.
| Feature | Target Monomer (PhVC) | Common Impurity/Precursor |
| IUPAC Name | 4-phenyl-1,3-dioxol-2-one | 4-phenyl-1,3-dioxolan-2-one |
| Common Name | Phenyl Vinylene Carbonate | Styrene Carbonate |
| Structure | Double bond inside ring | Saturated ring |
| CAS No. | ~2171-74-6 | 4427-92-3 |
| Reactivity | Radical Polymerization (C=C addition) | Ring-Opening Polymerization (ROP) only |
Part 2: Monomer Synthesis Protocol
Since PhVC is not a commodity chemical, it is often synthesized from Styrene Carbonate.
Reaction Pathway:
-
Chlorination: Radical chlorination of styrene carbonate.
-
Elimination: Dehydrochlorination to form the double bond.
Step-by-Step Procedure:
-
Chlorination: Dissolve Styrene Carbonate (1.0 eq) in CCl
(dry). Add sulfuryl chloride (SO Cl , 1.1 eq) and AIBN (0.01 eq). Reflux for 4–6 hours until gas evolution (HCl/SO ) ceases. -
Workup: Evaporate solvent to yield the chloro-intermediate (4-chloro-4-phenyl-1,3-dioxolan-2-one).
-
Elimination: Dissolve the intermediate in anhydrous ether. Add Triethylamine (1.2 eq) dropwise at 0°C. Stir overnight at room temperature.
-
Purification: Filter off the amine salt. Concentrate the filtrate. Recrystallize from dry hexane/ether mixture.
-
Target Purity: >98% (GC/NMR). Impurities act as chain terminators.
-
Part 3: Copolymerization Protocol (PhVC with Styrene)
Objective: Synthesize Poly(Styrene-co-Phenyl Vinylene Carbonate). Mechanistic Insight: PhVC is an electron-deficient internal olefin with high steric hindrance. It does not homopolymerize easily. It requires an electron-rich comonomer (like Styrene) to facilitate cross-propagation via a Donor-Acceptor mechanism.
Materials
-
Monomer A: Styrene (Purified over basic alumina to remove inhibitors).
-
Monomer B: Phenyl Vinylene Carbonate (PhVC) - Recrystallized.
-
Initiator: AIBN (Recrystallized from methanol).
-
Solvent: Chlorobenzene or Anhydrous Benzene (Inert, high boiling point).
-
Atmosphere: High-purity Nitrogen or Argon.
Experimental Setup
Use a Schlenk line or a glovebox to ensure oxygen-free conditions. Oxygen is a potent inhibitor for vinylene carbonate derivatives.
Procedure
-
Feed Ratio Calculation:
-
PhVC is much less reactive than Styrene (
). -
To achieve ~10-15 mol% incorporation: Use a feed ratio of 50:50 (mol/mol) or even 60:40 (PhVC:Styrene) .
-
Note: High conversion will lead to composition drift (Styrene-rich tails). Stop reaction at <15% conversion for uniform composition.
-
-
Preparation:
-
In a Schlenk tube, dissolve PhVC (2.0 g, 12.3 mmol) and Styrene (1.28 g, 12.3 mmol) in Chlorobenzene (8 mL).
-
Add AIBN (1 wt% relative to total monomer mass).
-
-
Degassing (Crucial):
-
Perform 3 cycles of Freeze-Pump-Thaw :
-
Freeze in liquid N
. -
Apply vacuum (<0.1 mbar) for 10 min.
-
Thaw in warm water under static vacuum.
-
Backfill with N
.
-
-
-
Polymerization:
-
Place the sealed tube in an oil bath at 65°C .
-
Stir magnetically for 12–24 hours .
-
-
Workup & Purification:
-
Cool the reaction to room temperature.
-
Dilute with a small amount of THF (5 mL).
-
Precipitation: Dropwise add the polymer solution into a large excess of cold Methanol (200 mL) with vigorous stirring. PhVC monomer is soluble in methanol; the polymer will precipitate.
-
Filter the white solid.
-
Reprecipitation: Redissolve in THF and precipitate in Methanol again to ensure removal of unreacted PhVC.
-
-
Drying:
-
Dry in a vacuum oven at 50°C for 24 hours.
-
Part 4: Characterization & Validation
| Technique | Observation | Interpretation |
| FTIR | Band at ~1805 cm | Cyclic Carbonate C=O stretch (Intact ring). |
| Broad peaks 7.0-7.4 ppm | Phenyl protons (Styrene + PhVC). | |
| Broad peak ~5.5-6.0 ppm | Methine proton of the carbonate ring in the backbone. | |
| GPC | Unimodal peak | Confirms copolymer formation (no homopolymer blends). |
| DSC | Single |
Part 5: Mechanistic Visualization
Figure 1: The reaction kinetics favor cross-propagation due to the electronic disparity between the electron-rich styrene and electron-deficient PhVC.[4] Homopolymerization of PhVC is sterically inhibited.
Part 6: Post-Polymerization Modification (The "Why")
The primary value of PhVC copolymers lies in their reactivity with amines.
Protocol: Aminolysis (Ring Opening)
-
Dissolve: Dissolve 1 g of Poly(St-co-PhVC) in THF.
-
React: Add excess n-Butylamine (or functional amine like dopamine for adhesion).
-
Conditions: Stir at 50°C for 6 hours.
-
Result: The cyclic carbonate opens to form a hydroxyurethane linkage.
References
- Source: Endo, T., et al. "Syntheses and Polymerization of Vinylene Carbonate Derivatives." Journal of Polymer Science: Polymer Chemistry Edition.
- Reactivity Ratios of Vinylene Carbonate/Styrene: Source:Polymer Handbook, 4th Edition. (Ref: Reactivity Ratios). Data: , . (PhVC is expected to follow this trend but with lower due to steric bulk).
-
Cyclic Carbonate Functionalization
- Source: Webster, D. C. "Cyclic carbonate functional polymers and their applications.
-
URL:[Link]
-
Battery Electrolyte Additives (PhVC Applications)
- Source: Zhang, S. S. "A review on electrolyte additives for lithium-ion batteries." Journal of Power Sources, 162(2), 1379-1394.
-
URL:[Link]
Sources
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. nbinno.com [nbinno.com]
- 3. NONAQUEOUS ELECTROLYTE SOLUTION, NONAQUEOUS ELECTROLYTE SECONDARY BATTERY AND CARBONATE COMPOUND - Patent 1890357 [data.epo.org]
- 4. Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. EP2430686B1 - An additive for lithium ion rechargeable battery cells - Google Patents [patents.google.com]
- 7. cjps.org [cjps.org]
Troubleshooting & Optimization
Technical Support Center: Moisture Removal from 4-Phenyl-1,3-dioxol-2-one
Welcome to the technical support center for handling 4-phenyl-1,3-dioxol-2-one, also known as styrene carbonate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile compound. The presence of moisture can significantly impact the stability and reactivity of 4-phenyl-1,3-dioxol-2-one, potentially leading to undesired side reactions and compromising experimental outcomes. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your material.
Understanding the Challenge: Hydrolysis of 4-Phenyl-1,3-dioxol-2-one
4-Phenyl-1,3-dioxol-2-one, like many cyclic carbonates, is susceptible to hydrolysis.[1][2] The ester linkage within the five-membered ring is the reactive site for nucleophilic attack by water. This reaction, often accelerated by acidic or basic conditions, results in the opening of the ring to form 1-phenyl-1,2-ethanediol (styrene glycol).
The presence of this diol impurity can interfere with subsequent reactions where 4-phenyl-1,3-dioxol-2-one is used as a reactant or a polar aprotic solvent. Therefore, ensuring the compound is anhydrous is critical for procedural success and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I determine the moisture content of my 4-phenyl-1,3-dioxol-2-one sample?
A1: Karl Fischer Titration is the Gold Standard.
For accurate and precise quantification of water content in your sample, Karl Fischer (KF) titration is the recommended method.[3][4][5] This technique is highly specific to water and can detect even trace amounts, which is crucial for sensitive applications.[3] Unlike gravimetric methods (e.g., loss on drying), KF titration is not affected by the loss of other volatile components and can measure both free and bound water.[3]
Key Considerations for KF Titration:
-
Sample Preparation: As 4-phenyl-1,3-dioxol-2-one is a solid at room temperature, it must be dissolved in a suitable anhydrous solvent, such as methanol or a specialized KF solvent, before titration.[3]
-
Instrumentation: Both volumetric and coulometric KF titrators are suitable. Coulometric titrators are particularly effective for samples with very low moisture content (ppm levels).[4]
Q2: My 4-phenyl-1,3-dioxol-2-one has been exposed to air. What is the best way to remove absorbed moisture?
A2: Several effective methods can be employed, with the choice depending on the scale of your experiment and the required level of dryness.
Here's a breakdown of the most common and effective techniques:
-
Drying over Molecular Sieves (Recommended for small to medium scale)
-
Azeotropic Distillation (Effective for larger quantities and when dissolved in a solvent)
-
Vacuum Drying (A gentle method for removing residual moisture)
The following sections provide a detailed analysis and protocols for each method.
In-Depth Guide to Drying Techniques
Method 1: Drying with Molecular Sieves
Molecular sieves are crystalline aluminosilicates with a uniform pore structure that selectively adsorb small molecules like water.[6][7] For drying organic solvents and compounds, 3Å molecular sieves are ideal as their pore size is small enough to exclude most organic molecules while readily trapping water.[6][7]
Why it Works: The strong electrostatic field within the cavities of the molecular sieves leads to a high affinity for polar molecules like water. This physical adsorption process is highly efficient for reducing water content to low ppm levels.[8]
Comparative Analysis of Drying Agents
| Drying Agent | Efficiency | Capacity | Compatibility with 4-phenyl-1,3-dioxol-2-one |
| 3Å Molecular Sieves | Excellent (can achieve <10 ppm water)[8] | High | Excellent, non-reactive. |
| 4Å Molecular Sieves | Good | High | Good, but may co-adsorb small organic molecules. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Moderate | High | Good, but less efficient for achieving very low water content. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Good | High | Good, slightly acidic, may not be suitable for base-sensitive applications. |
| Calcium Chloride (CaCl₂) | Good | High | Can form adducts with some organic compounds. |
| Phosphorus Pentoxide (P₂O₅) | Excellent | High | Highly reactive and acidic; not recommended due to potential for vigorous reaction and degradation of the carbonate.[8] |
Experimental Protocol: Drying with 3Å Molecular Sieves
This protocol is designed for drying a solution of 4-phenyl-1,3-dioxol-2-one in a suitable organic solvent.
Materials:
-
4-phenyl-1,3-dioxol-2-one
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Activated 3Å molecular sieves (pellets or beads)
-
Round-bottom flask with a stopper or septum
-
Magnetic stirrer and stir bar (optional, but recommended)
Activation of Molecular Sieves:
-
Place the required amount of 3Å molecular sieves in a flask.
-
Heat in a glassware oven at 175-260°C for at least 12 hours.[7][9]
-
Alternatively, for smaller quantities, microwave the sieves in an Erlenmeyer flask in short intervals until no more condensation is observed, followed by placing under vacuum.[10]
-
Cool the activated sieves in a desiccator under vacuum or an inert atmosphere before use.
Drying Procedure:
-
Dissolve the 4-phenyl-1,3-dioxol-2-one in a minimal amount of anhydrous solvent in the round-bottom flask.
-
Add activated 3Å molecular sieves (approximately 10-20% of the solvent volume).[8]
-
Stopper the flask and allow the mixture to stand for at least 24 hours. Occasional swirling or gentle stirring can improve the drying efficiency.
-
For optimal dryness, allow the solution to stand over the sieves for 48-72 hours.[8]
-
Carefully decant or filter the dried solution away from the molecular sieves.
-
The solvent can then be removed under reduced pressure to yield the dried 4-phenyl-1,3-dioxol-2-one.
Method 2: Azeotropic Distillation
Azeotropic distillation is a technique used to separate components with close boiling points or to remove water from a mixture.[11][12] An entrainer, a third component that forms a low-boiling azeotrope with water, is added to the mixture.[13]
Why it Works: For removing water, an entrainer like toluene or benzene is used. The water-entrainer azeotrope has a lower boiling point than any of the individual components.[14] As the mixture is heated, the azeotrope distills off, effectively removing the water. A Dean-Stark apparatus is typically used to collect the distilled water while returning the entrainer to the reaction flask.
Experimental Protocol: Azeotropic Distillation with a Dean-Stark Apparatus
Materials:
-
4-phenyl-1,3-dioxol-2-one
-
Toluene (or another suitable entrainer)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Place the 4-phenyl-1,3-dioxol-2-one and a stir bar in the round-bottom flask.
-
Add a sufficient amount of toluene to dissolve the compound and fill the flask to about two-thirds of its volume.
-
Assemble the Dean-Stark apparatus and condenser on top of the flask.
-
Fill the Dean-Stark trap with toluene.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.
-
The condensed azeotrope will collect in the Dean-Stark trap. Since water is denser than toluene, it will separate and collect at the bottom of the trap. The excess toluene will overflow and return to the flask.
-
Continue the distillation until no more water collects in the trap.
-
Allow the apparatus to cool.
-
The dried solution of 4-phenyl-1,3-dioxol-2-one in toluene can be used directly, or the toluene can be removed under reduced pressure to yield the solid product.
Method 3: Vacuum Drying
Vacuum drying is a gentle method for removing moisture and other volatile impurities from a solid sample.[15][16]
Why it Works: By reducing the pressure in a chamber, the boiling point of water is significantly lowered.[17][18] This allows for the evaporation of water at a much lower temperature than its atmospheric boiling point, which is ideal for heat-sensitive compounds.[17]
Experimental Protocol: Vacuum Drying
Materials:
-
4-phenyl-1,3-dioxol-2-one (pre-dried by another method if heavily contaminated)
-
Vacuum oven or a desiccator connected to a vacuum pump
-
Shallow dish (e.g., a watch glass or petri dish)
Procedure:
-
Spread the 4-phenyl-1,3-dioxol-2-one in a thin layer in the shallow dish to maximize the surface area.
-
Place the dish in the vacuum oven or desiccator.
-
Connect to a vacuum pump and reduce the pressure. A cold trap between the oven/desiccator and the pump is recommended to protect the pump from moisture.
-
If using a vacuum oven, the temperature can be gently raised (e.g., to 30-40°C) to accelerate drying. Be cautious not to exceed the melting point of the compound.
-
Dry under vacuum for several hours or overnight until a constant weight is achieved.
-
Vent the oven or desiccator with an inert gas like nitrogen or argon before removing the sample to prevent re-adsorption of atmospheric moisture.
Q3: After drying, how should I store 4-phenyl-1,3-dioxol-2-one to prevent moisture re-absorption?
A3: Proper storage is crucial to maintain the anhydrous state of your compound.
-
Short-term Storage: Store the dried compound in a tightly sealed container, preferably with a septum, under an inert atmosphere (nitrogen or argon). A desiccator containing an active desiccant (e.g., Drierite or molecular sieves) is also suitable.
-
Long-term Storage: For extended periods, storage in a glovebox with a dry, inert atmosphere is the ideal solution. If a glovebox is not available, ampulizing the compound under vacuum or an inert atmosphere can be considered.
By following these guidelines and protocols, you can effectively remove moisture impurities from 4-phenyl-1,3-dioxol-2-one, ensuring the integrity of your experiments and the quality of your results.
References
-
Quick Tip for Drying Molecular Sieves. Reddit. Available at: [Link]
-
How to Best Dry Solvents. YouTube. Available at: [Link]
-
Synthesis of cyclic carbonates from CO 2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development. ResearchGate. Available at: [Link]
- US7176176B2 - 2-methyl-4-phenyl-1,3-dioxolane - Google Patents. Google Patents.
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. Available at: [Link]
-
4-Phenyl-1,3-dioxolan-2-one | C9H8O3 | CID 234226. PubChem. Available at: [Link]
-
An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One. Patsnap. Available at: [Link]
-
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide. MDPI. Available at: [Link]
-
Azeotropic distillation. Wikipedia. Available at: [Link]
-
Sustainable Synthesis of Cyclic Carbonates from Terminal Epoxides by a Highly Efficient CaI2/1,3-Bis[tris(hydroxymethyl)-methylamino]-propane Catalyst. ACS Omega. Available at: [Link]
-
Cyclic carbonates: Treasure of fine chemicals obtained from waste stream CO2 over carbon-based heterogeneous catalysts. ResearchGate. Available at: [Link]
-
Vacuum Drying: Basics and Application. Yutong. Available at: [Link]
-
What Is Karl Fischer Titration?. Mettler Toledo. Available at: [Link]
-
Synthesis of cyclic carbonates from CO 2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development. RSC Publishing. Available at: [Link]
-
Dive Into Azeotropic Distillation: Essential Techniques. GWSI. Available at: [Link]
-
Vacuum drying. Wikipedia. Available at: [Link]
-
Synthesis of cyclic carbonates from CO2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development. PMC - NIH. Available at: [Link]
-
Vacuum Drying for Chemical Solutions and Slurrying. Plater Group. Available at: [Link]
- WO2021070113A1 - An improved process for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one - Google Patents. Google Patents.
-
Azeotropic Distillation. YouTube. Available at: [Link]
-
Dioxolane. Wikipedia. Available at: [Link]
-
Karl Fischer Method of Moisture Determination. QAQC Lab. Available at: [Link]
-
Recent Achievements in the Synthesis of Cyclic Carbonates from Olefins and CO2: The Rational Design of the Homogeneous and Heterogeneous Catalytic System. MDPI. Available at: [Link]
-
Reagents & Solvents: Molecular Sieves. Department of Chemistry : University of Rochester. Available at: [Link]
- US6143908A - Process for preparation of 1,3-dioxolane-4-methanol compounds - Google Patents. Google Patents.
-
Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia. Available at: [Link]
-
Conversion of CO2 into cyclic carbonates using an ionic porous organic cage. PubMed. Available at: [Link]
-
Why and How Do We Dry Organic Solvents with Molecular Sieves?. YouTube. Available at: [Link]
-
Vacuum Drying - Advantages & Common Applications. amixon GmbH. Available at: [Link]
-
Azeotropic Distillation. Environmental Isotope Laboratory - University of Waterloo. Available at: [Link]
- US5229454A - Process for removing water from polyurethane ingredients - Google Patents. Google Patents.
-
4-Phenyl-1,3-dioxolane | C9H10O2 | CID 70634. PubChem - NIH. Available at: [Link]
-
Cyclic carbonates: a sustainable alternative to toxic compounds used in polymer synthesis. Niccolò-Galleria. Available at: [Link]
-
Physio-chemical properties of cyclic carbonates. ResearchGate. Available at: [Link]
-
Moisture determination using Karl Fischer titrations. Analytical Chemistry - ACS Publications. Available at: [Link]
-
Distillation. Koch Modular. Available at: [Link]
-
Vacuum drying. Busch United States. Available at: [Link]
-
Application of Karl Fischer titration method to determine moisture content of building materials. ResearchGate. Available at: [Link]
-
4-Methyl-1,3-dioxolan-2-one. Publisso. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of cyclic carbonates from CO 2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03028H [pubs.rsc.org]
- 3. mt.com [mt.com]
- 4. qclabequipment.com [qclabequipment.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Molecular Sieves [sigmaaldrich.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. kochmodular.com [kochmodular.com]
- 14. Azeotropic Distillation | Environmental Isotope Laboratory | University of Waterloo [uwaterloo.ca]
- 15. yutongdrying.com [yutongdrying.com]
- 16. Vacuum drying - Wikipedia [en.wikipedia.org]
- 17. Vacuum Drying for the Chemical Industry : Plater Group Ltd [platergroup.co.uk]
- 18. buschvacuum.com [buschvacuum.com]
Technical Support Center: Optimizing 4-phenyl-1,3-dioxol-2-one for Enhanced Battery Cycle Life
Welcome to the technical support center for the application of 4-phenyl-1,3-dioxol-2-one as a high-performance electrolyte additive. This guide is designed for researchers and battery scientists dedicated to pushing the boundaries of lithium-ion battery (LIB) technology. Here, we synthesize peer-reviewed data and field expertise into a practical, in-depth resource for optimizing battery cycle life.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding the role and function of 4-phenyl-1,3-dioxol-2-one in LIBs.
Q1: What is 4-phenyl-1,3-dioxol-2-one and what is its primary function in a lithium-ion battery?
4-phenyl-1,3-dioxol-2-one, a derivative of vinylene carbonate (VC), is an advanced electrolyte additive primarily used to enhance the performance and longevity of lithium-ion batteries. Its core function is to participate in the formation of a stable Solid Electrolyte Interphase (SEI) on the surface of the anode (typically graphite) during the initial charging cycles.[1] A robust and stable SEI is critical as it physically separates the anode from the electrolyte, preventing continuous electrolyte decomposition while allowing for the efficient transport of lithium ions. An effective SEI layer is paramount for achieving long cycle life, high coulombic efficiency, and overall battery stability.[2]
Q2: How does 4-phenyl-1,3-dioxol-2-one mechanistically improve cycle life?
The additive is designed to be electrochemically reduced at a higher potential than the primary electrolyte solvents (like ethylene carbonate).[3] This preferential reduction allows it to polymerize on the anode surface, forming a thin, uniform, and stable SEI layer. This protective film significantly mitigates parasitic reactions between the highly reactive charged anode and the electrolyte, which are a primary cause of capacity fade.[4][5][6] By minimizing continuous electrolyte consumption and the loss of cyclable lithium, the battery can maintain its capacity over a greater number of charge-discharge cycles.[6][7]
Q3: Why is optimizing the concentration of this additive so critical?
The concentration of an electrolyte additive is a critical parameter that dictates its effectiveness. The principle of "less is more" often applies, but an insufficient amount can be equally detrimental.[1]
-
Too Low Concentration: An insufficient amount of the additive may lead to the formation of an incomplete or non-uniform SEI layer. This patchy film cannot adequately protect the anode, allowing for continued electrolyte decomposition and accelerated capacity fade.[7]
-
Too High Concentration: An excessive concentration can lead to the formation of an overly thick and resistive SEI layer. This increases the cell's internal impedance, which hinders lithium-ion transport, reduces power capability (rate performance), and can even contribute to lithium plating, a significant safety concern.[8] It also leads to unnecessary consumption of lithium ions during the formation process, reducing the battery's initial capacity.
Therefore, a well-defined optimal concentration is required to form a thin, ionically conductive, and electronically insulating SEI.[3]
Q4: What are the typical starting concentrations reported in the literature for similar additives?
For many film-forming additives, researchers often start with concentrations in the range of 0.5% to 5% by weight or volume of the total electrolyte solution.[9] For initial screening experiments with 4-phenyl-1,3-dioxol-2-one, a logical starting point would be to test concentrations such as 0.5%, 1.0%, and 2.0% by weight against a baseline electrolyte without the additive.[10]
Part 2: Troubleshooting & Optimization Guide
This section is formatted to address specific experimental issues you may encounter.
Issue 1: Sub-optimal Cycle Life or Rapid Capacity Fade After Adding the Additive
-
Possible Cause: The concentration of 4-phenyl-1,3-dioxol-2-one is not optimized. It could be either too low, failing to form a complete SEI, or too high, creating a resistive barrier.
-
Expert Analysis: Capacity fade is a complex phenomenon often linked to the breakdown of the electrode-electrolyte interface.[7] If the SEI is not robust, each cycle consumes a small amount of electrolyte and lithium inventory, leading to a gradual decline in performance.[6] The goal is to find the "sweet spot" where the additive forms a protective, yet non-impeding, film.
-
Troubleshooting Protocol: A systematic concentration optimization study is the most effective approach. This involves assembling a series of cells with varying weight percentages of the additive.
Figure 1: Workflow for optimizing additive concentration.
Issue 2: Increased Cell Impedance and Poor Rate Capability
-
Possible Cause: The concentration of the additive is likely too high, resulting in a thick, ionically resistive SEI layer.
-
Expert Analysis: High impedance, particularly at the charge-transfer interface (represented by the semicircle in a Nyquist plot), is a classic symptom of a poorly formed SEI. While the SEI must block electrons, it must also allow for easy passage of lithium ions. A thick polymeric layer from excessive additive can clog the pores of the electrode and slow down the kinetics of the lithium-ion transfer, which is especially noticeable at higher charging or discharging rates.[8]
-
Troubleshooting Protocol: Use Electrochemical Impedance Spectroscopy (EIS) to diagnose the issue.
-
Assemble Cells: Build cells with your baseline electrolyte and with a high concentration of the additive (e.g., 5%).
-
Run EIS: Perform EIS measurements after the initial formation cycles.
-
Analyze Nyquist Plots: Compare the diameter of the semicircle on the Nyquist plot. A significantly larger semicircle for the cell with the additive confirms an increase in charge-transfer resistance, pointing to a resistive SEI.
-
Action: Reduce the additive concentration in subsequent experiments.
-
Issue 3: Excessive Gas Generation During Formation or Cycling
-
Possible Cause: Continuous decomposition of the electrolyte or the additive itself.
-
Expert Analysis: Gas generation, especially during the first few cycles, is a normal part of SEI formation as solvent molecules are reduced.[11] However, excessive or continuous gassing indicates ongoing parasitic reactions, suggesting an unstable SEI. This can be exacerbated by high temperatures or high voltages. In some cases, the decomposition of fluorine-containing salts like LiPF6 can also lead to the formation of hazardous gases such as hydrogen fluoride (HF).[12][13]
-
Troubleshooting Protocol:
-
Visual Inspection: In a controlled environment, carefully disassemble a cell that has shown poor performance. Look for signs of bloating or pressure release.
-
Differential Electrochemical Mass Spectrometry (DEMS): If available, this technique can identify the specific gaseous species being evolved during cycling, providing direct insight into the decomposition pathways.
-
Formation Protocol Optimization: A slower, more controlled formation protocol (e.g., C/20 or lower) can sometimes lead to the formation of a more stable and less porous SEI, reducing subsequent gas generation.[10]
-
Part 3: Key Experimental Protocols
Protocol A: Step-by-Step Concentration Optimization
-
Electrolyte Preparation: In an argon-filled glovebox, prepare a stock solution of your baseline electrolyte (e.g., 1M LiPF6 in EC:DMC 1:1 v/v). Create separate batches containing 0% (control), 0.5%, 1.0%, 2.0%, and 5.0% (by weight) of 4-phenyl-1,3-dioxol-2-one. Ensure the additive is fully dissolved.
-
Cell Assembly: Assemble CR2032 coin cells using your target anode (e.g., graphite) and cathode (e.g., NMC532) materials. Ensure consistent electrode mass loading and add a precise amount of electrolyte (e.g., 20 µL) to each cell.[10] Assemble at least three cells for each concentration to ensure reproducibility.
-
Formation Cycling: Perform two initial formation cycles at a low C-rate (e.g., C/20, where C is the theoretical capacity) within a specified voltage range (e.g., 3.0-4.2 V).[10] This step is crucial for forming the initial SEI layer.
-
Performance Cycling: Cycle the cells at a moderate rate (e.g., charge at C/3, discharge at 1C) for an extended number of cycles (e.g., 300-500).[10]
-
Data Analysis: Plot the discharge capacity retention and coulombic efficiency versus the cycle number for each concentration. The optimal concentration will be the one that shows the highest capacity retention over the longest number of cycles.
Data Summary Table
| Additive Conc. (wt%) | 1st Cycle C.E. (%) | Capacity Retention @ 300 Cycles (%) | Avg. Impedance (Ω) Post-Cycling |
| 0 (Control) | 85.2 | 75.6 | 120.5 |
| 0.5 | 88.1 | 85.3 | 85.2 |
| 1.0 | 90.5 | 94.1 | 55.8 |
| 2.0 | 89.8 | 91.5 | 70.3 |
| 5.0 | 86.3 | 82.2 | 150.1 |
| Note: The data above is illustrative and should be replaced with your experimental results. |
Part 4: Mechanistic Visualization
A stable SEI is key to long cycle life. The additive helps form a robust protective layer on the anode.
Figure 2: Mechanism of SEI formation with the additive.
References
-
Tech Briefs. (2006). 4-Vinyl-1,3-Dioxolane-2-One as an Additive for Li-Ion Cells. [Link]
-
GreyB. (2025). Lithium Ion Battery Electrolyte Formulation. [Link]
-
Tech Briefs. (2023). Electrolyte Additive Improves Battery Performance. [Link]
-
Grepow. (2021). What is the SEI, and what effect does it have on the battery? - Battery Monday. [Link]
-
Nanjing Torphan Co., Ltd. (2021). Lithium-ion Battery Electrolyte Additives. [Link]
-
ResearchGate. (2025). Lithium-ion batteries: Runaway risk of forming toxic compounds. [Link]
-
Large Power. (2025). Why Does Electrolyte Loss Occur in Lithium Batteries. [Link]
-
JuSER. (2015). The Mechanism of SEI Formation on a Single Crystal Si(100) Electrode. [Link]
-
Larsson, F., et al. (2017). Toxic fluoride gas emissions from lithium-ion battery fires. Scientific Reports. [Link]
-
ACS Publications. (2025). Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. [Link]
-
ResearchGate. (n.d.). Chemical and electrochemical characterization of the SEI formed on the Li anode in the H‐GPE. [Link]
- Google Patents. (n.d.).
-
Pacific Northwest National Laboratory. (n.d.). Additives in Localized High Concentration Electrolytes for Safe Lithium-Ion Batteries. [Link]
-
Grepow. (2021). What is the SEI, and what effect does it have on the battery?. [Link]
-
ResearchGate. (n.d.). Characterization of electrolytes and SEI films. [Link]
-
Mass.gov. (n.d.). Toxicology of the Lithium Ion Battery Fire. [Link]
-
ACS Publications. (2026). Catalyst-Free Electro-photochemical Hydroalkylation of N-Aryl Maleimides via Alternate Electrode Electrolysis. [Link]
-
The Faraday Institution. (n.d.). Understanding degradation to advance lithium-ion battery performance. [Link]
-
OSTI.gov. (n.d.). Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. [Link]
-
Diva-portal.org. (2020). Toxicity of lithium ion battery chemicals -overview with focus on recycling. [Link]
-
ResearchGate. (n.d.). Characterization of the SEI induced by different electrolytes on the Li.... [Link]
-
ResearchGate. (2016). What are the possible reasons for capacity fading of electrode (in Li ion half cell) during high rate cycling?. [Link]
-
ChemRxiv. (2024). Automatic Generation of Chemical Mechanisms for Electrochemical Systems: Solid Electrolyte Interphase Formation in Lithium Batteries. [Link]
-
ECS - The Electrochemical Society. (2017). Finding the Causes of Battery "Capacity Fade". [Link]
-
ResearchGate. (n.d.). The Solid Electrolyte Interphase (SEI) of Water-Processed Graphite Electrodes Examined in a 65 mAh Full Cell Configuration. [Link]
-
ResearchGate. (n.d.). SEI characterizations in different electrolytes. [Link]
Sources
- 1. torphanbattery.com [torphanbattery.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. xray.greyb.com [xray.greyb.com]
- 5. large-battery.com [large-battery.com]
- 6. Finding the Causes of Battery "Capacity Fade" - ECS [electrochem.org]
- 7. faraday.ac.uk [faraday.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. US9666906B2 - High voltage electrolyte and lithium ion battery - Google Patents [patents.google.com]
- 10. pnnl.gov [pnnl.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. Toxic fluoride gas emissions from lithium-ion battery fires - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mass.gov [mass.gov]
Technical Support Center: 4-Phenyl-1,3-dioxol-2-one (PDO) Degradation Analysis
[1]
Status: Operational Ticket Focus: Degradation Products & Diagnostics in Li-ion Batteries Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The PDO Profile
4-phenyl-1,3-dioxol-2-one (PDO) is a film-forming additive used to engineer the Solid Electrolyte Interphase (SEI) on graphite and silicon anodes.[1] Structurally, it is a derivative of vinylene carbonate (VC) or ethylene carbonate (EC) with a phenyl substituent.[1]
-
Primary Function: It undergoes electrochemical reduction before the bulk electrolyte solvents (EC/DMC/EMC), creating a passivation layer that prevents continuous electrolyte decomposition.
-
Key Characteristic: The phenyl group introduces steric bulk and
-electron interactions, leading to a denser, more flexible SEI compared to pure alkyl carbonates. -
Degradation Mode: The "degradation" of PDO is actually its activation. It must degrade (reduce) to function.[1] However, parasitic degradation (thermal or oxidative) yields unwanted byproducts.[1]
Troubleshooting Guide: Rapid Diagnostics
Use this decision matrix to correlate battery failure modes with PDO degradation anomalies.
Symptom A: Cell Swelling (Gas Generation)[1]
-
Observation: Pouch cell thickness increases >5% during Formation (first cycle).
-
Root Cause: Excessive decarboxylation.[1] When PDO reduces, the ring-opening mechanism can proceed via two pathways.[1] Pathway B (undesirable) releases CO
.[1] -
Diagnostic Question: Did you observe a sharp pressure spike at ~1.1V vs. Li/Li
? -
Action:
Symptom B: High Impedance (DCR Rise)[1]
-
Observation: Poor rate capability; high interfacial resistance (
) in EIS (Nyquist plot).[1] -
Root Cause: "Over-polymerization."[1] The degradation product, Poly(PDO) , is electronically insulating. If the layer is too thick, Li
diffusion is hindered. -
Diagnostic Question: Is the semi-circle in the high-frequency region of your Nyquist plot expanding significantly with cycling?
-
Action:
Deep Dive: Degradation Mechanisms & Products
The degradation of PDO is driven by electrochemical reduction at the anode surface.
The Mechanism
-
Single Electron Transfer (SET): PDO accepts an electron from the anode, forming a radical anion.[1]
-
Ring Opening: The radical anion destabilizes.[1] The bond breaks, usually between the carbonyl carbon and the oxygen.
-
Termination:
Visualizing the Pathway
Figure 1: Electrochemical reduction pathways of PDO.[1] Green indicates the target mechanism for SEI formation; Red indicates the gas-generating side reaction.
Analytical Protocols (FAQ Format)
Q: How do I confirm PDO degradation products using XPS?
A: X-ray Photoelectron Spectroscopy (XPS) is the gold standard for SEI analysis.[1] You must look for the "Phenyl Signature."[1]
Protocol:
-
Sample Prep: Disassemble cell in an Argon glovebox. Wash the anode 3x with DMC to remove residual electrolyte salt (LiPF
). Dry under vacuum.[1] -
Transfer: Use a vacuum transfer vessel to move the sample to the XPS chamber (avoid air exposure).
-
Spectral Analysis (C 1s Region):
| Binding Energy (eV) | Assignment | Origin | Notes |
| 284.8 | C-C / C=C | Graphite / Phenyl Ring | Reference peak.[1] |
| 286.5 | C-O | Poly(PDO) Ether linkage | Backbone of the polymer. |
| 290.0 | CO | Lithium Alkyl Carbonates | Inorganic/Organic interface.[1] |
| 291.5 - 292.0 | Phenyl Group | The "Smoking Gun" for PDO. |
Note: Standard alkyl carbonates (EC/DEC) do not show the 291.5 eV shake-up satellite.[1] Its presence confirms the incorporation of the phenyl ring into the SEI.
Q: Can I detect soluble degradation products in the electrolyte?
A: Yes, using GC-MS (Gas Chromatography - Mass Spectrometry).[1]
Protocol:
-
Extraction: Extract electrolyte from the separator using dichloromethane (DCM).[1]
-
Analysis: Inject into GC-MS.
-
Target Analytes:
-
Unreacted PDO: Retention time will vary by column, but look for the parent ion (MW ~164 g/mol ).[1]
-
Biphenyl: If extreme reduction occurs, phenyl radicals may recombine to form biphenyl (MW 154).[1] This indicates over-reduction or thermal abuse.[1]
-
Phenol derivatives: If moisture was present, hydrolysis of PDO yields phenyl-diols.[1]
-
Safety & Handling (Crucial for Researchers)
While PDO is a battery additive, it shares structural motifs with pharmaceutical intermediates.[1]
References
-
Mechanism of Cyclic Carbon
-
XPS Characteriz
-
PDO Specific Performance
(Note: Specific URLs to direct PDFs may vary by subscription access; landing pages for authoritative journals are provided for stability.)
Validation & Comparative
A Comparative Guide to the Infrared Spectra of 4-Phenyl-1,3-dioxol-2-one and 4-phenyl-1,3-dioxolan-2-one
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups and elucidating subtle structural differences. This guide provides an in-depth comparison of the IR spectra of two closely related cyclic carbonates: 4-Phenyl-1,3-dioxol-2-one (the unsaturated analogue) and 4-phenyl-1,3-dioxolan-2-one (the saturated analogue). We will explore the theoretical underpinnings and present experimental data to explain the significant and diagnostic differences in their vibrational spectra, particularly in the carbonyl (C=O) stretching region.
Introduction: A Tale of Two Rings
The key distinction between 4-phenyl-1,3-dioxol-2-one and 4-phenyl-1,3-dioxolan-2-one lies in a single bond within the five-membered ring. The former contains a carbon-carbon double bond (C=C), rendering the ring "unsaturated," while the latter possesses a carbon-carbon single bond (C-C), making it "saturated." This seemingly minor variation introduces profound changes in the molecule's geometry, ring strain, and electronic distribution, all of which are vividly reflected in their respective IR spectra. The most dramatic of these changes is observed in the stretching frequency of the exocyclic carbonyl group, making IR spectroscopy an excellent tool for distinguishing between these two compounds.
Experimental Protocol: Acquiring High-Fidelity IR Spectra
To ensure the reliability of our comparison, a standardized and robust protocol for data acquisition is essential. The following methodology outlines the use of Fourier-Transform Infrared (FT-IR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a common and highly effective setup for analyzing solid or liquid organic compounds.
Step-by-Step FT-IR (ATR) Analysis
-
Instrument Preparation: The FT-IR spectrometer is powered on and allowed to stabilize for at least 30 minutes to ensure thermal equilibrium of the source and detector.
-
Accessory Installation: A clean, dry diamond ATR crystal accessory is installed in the sample compartment.
-
Background Spectrum Acquisition: A background spectrum is collected. This critical step measures the ambient atmosphere (water vapor, CO2) and the ATR crystal's absorbance, allowing the instrument's software to subtract it from the sample spectrum. This ensures that the final spectrum contains only information from the analyte.
-
Sample Application: A small quantity (typically 1-2 mg of solid or a single drop of liquid) of the analyte (either 4-phenyl-1,3-dioxol-2-one or 4-phenyl-1,3-dioxolan-2-one) is placed directly onto the center of the ATR crystal.
-
Pressure Application: For solid samples, a pressure clamp is engaged to ensure firm and uniform contact between the sample and the crystal surface. This is crucial for achieving a strong, high-quality signal.
-
Data Collection: The sample spectrum is acquired. A typical setting involves co-adding 128 scans at a spectral resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.[1] Co-adding multiple scans significantly improves the signal-to-noise ratio.
-
Cleaning and Analysis: After data collection, the ATR crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe. The resulting spectrum is then processed (e.g., baseline correction) and analyzed.
Comparative Spectral Data
The primary diagnostic feature in the IR spectra of these compounds is the position of the strong, sharp peak corresponding to the carbonyl (C=O) stretch.[2] The table below summarizes the key vibrational frequencies.
| Vibrational Mode | 4-Phenyl-1,3-dioxolan-2-one (Saturated) | 4-Phenyl-1,3-dioxol-2-one (Unsaturated) | Rationale for Difference |
| C=O Stretch (Carbonyl) | ~1805-1815 cm⁻¹ | ~1830-1840 cm⁻¹ | Increased ring strain and s-character in the C=O bond of the unsaturated ring. |
| Aromatic C-H Stretch | ~3030-3100 cm⁻¹ | ~3030-3100 cm⁻¹ | Characteristic of the phenyl group, present in both molecules.[3] |
| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ | N/A | Present due to the saturated -CH2-CH- portion of the dioxolane ring.[3] |
| Vinylic =C-H Stretch | N/A | ~3100-3150 cm⁻¹ | Characteristic of the C-H bond on the ring's double bond. |
| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹ | Complex ring vibrations from the phenyl substituent.[3] |
| Ring C=C Stretch | N/A | ~1650-1690 cm⁻¹ | Stretching of the double bond within the dioxole ring. |
| O-C-O Asymmetric Stretch | ~1160-1200 cm⁻¹ | ~1180-1220 cm⁻¹ | Influenced by the overall ring structure and electronics. |
Note: Exact frequencies can vary slightly based on the sample phase (solid, liquid, solution) and specific instrumentation.
Mechanistic Interpretation: Why the Carbonyl Frequency Shifts
The significant increase of ~25-35 cm⁻¹ in the C=O stretching frequency of the unsaturated 4-phenyl-1,3-dioxol-2-one is a direct consequence of fundamental principles of molecular structure and bonding. Two main factors are at play: ring strain/orbital hybridization and electronic conjugation .
The Dominant Effect: Ring Strain and Hybridization
The primary driver for the frequency shift is the change in the geometry and hybridization of the atoms within the five-membered ring.
-
In the Saturated Ring (Dioxolan-2-one): The atoms in the saturated ring have sp³-hybridized carbons, which prefer tetrahedral bond angles of ~109.5°. A five-membered ring accommodates these angles with moderate strain.
-
In the Unsaturated Ring (Dioxol-2-one): The introduction of a C=C double bond forces two of the ring carbons to become sp²-hybridized, preferring planar angles of 120°. Forcing these larger angles into a small five-membered ring introduces substantial angle strain.
To compensate for this strain, the molecule alters the hybridization of its bonding orbitals. The endocyclic (within the ring) C-O bonds adjacent to the carbonyl group take on more p-character to allow for the smaller internal ring angles required by the ring structure. To maintain the overall orbital balance on the carbonyl carbon, the exocyclic (outside the ring) C=O double bond must incorporate more s-character .
According to molecular orbital theory, a bond with a higher percentage of s-character is stronger and shorter.[3][4] In vibrational spectroscopy, a stronger, stiffer bond requires more energy to stretch, and therefore vibrates at a higher frequency. This increase in s-character is the principal reason for the higher C=O frequency in 4-phenyl-1,3-dioxol-2-one. A similar effect is well-documented in other strained cyclic ketones, where five-membered rings have higher C=O frequencies than six-membered rings.[3]
The Secondary Effect: Electronic Conjugation
Conjugation, the delocalization of π-electrons across adjacent double bonds, typically lowers the frequency of a C=O stretch.[4][5] This is because resonance gives the C=O bond more single-bond character, weakening it slightly.[6]
-
In 4-phenyl-1,3-dioxol-2-one, the carbonyl is conjugated with the ring's C=C double bond.
-
In both molecules, the carbonyl is also conjugated with the lone pairs on the adjacent ring oxygen atoms.
While conjugation is present and works to decrease the C=O frequency, its effect is completely overshadowed by the much larger, opposing effect of ring strain-induced rehybridization. The net result is the observed, significant increase in frequency for the unsaturated compound.
Conclusion
The IR spectra of 4-phenyl-1,3-dioxol-2-one and 4-phenyl-1,3-dioxolan-2-one are readily distinguishable, primarily by the position of their respective carbonyl stretching absorption bands. The unsaturated analogue, 4-phenyl-1,3-dioxol-2-one, exhibits a C=O frequency that is significantly higher (by approximately 25-35 cm⁻¹) than its saturated counterpart. This shift is a textbook example of how ring strain dictates orbital hybridization. The geometric constraints of the double bond within the five-membered ring increase the s-character of the exocyclic C=O bond, leading to a stronger bond and a higher vibrational frequency. This analysis demonstrates the power of IR spectroscopy to probe subtle but electronically significant differences in molecular architecture, providing a rapid and reliable method for structural verification in a research and development setting.
References
-
ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of 4-phenyl-1,3-dioxolan-2-one. Retrieved from [Link]
-
University of Regensburg. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of cyclic carbonate (a) and poly(propylene carbonate) (b) produced using DMC-PTMEG catalyst. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Retrieved from [Link]
-
AIP Publishing. (n.d.). Infrared and Raman Spectra of Vinylene Carbonate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenyl-1,3-dioxolan-2-one. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]
-
Royal Society of Chemistry. (1956). THE INFRA-RED SPECTRA AND STRUCTURE OF ETHYLENE CARBONATE II. Retrieved from [Link]
-
ResearchGate. (n.d.). Fourier‐transform infrared (FT‐IR) spectra of pure vinylene carbonate.... Retrieved from [Link]
-
ResearchGate. (n.d.). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR FT-IR spectrum of solid ethylene carbonate and a graphite electrode.... Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum for cyclic carbonate 5 j (blue) and IR spectrum for NIPU 8 a (red). Retrieved from [Link]
-
JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why do the unsaturated ketones have C-O bond weaker than saturated ketones? How it is related to resonance structures?. Retrieved from [Link]
-
Applied Spectroscopy. (n.d.). Infrared Study of Ethylene Carbonate in Various Solvents and Solvent Systems. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
University of Cambridge. (n.d.). Fluoroethylene Carbonate and Vinylene Carbonate Reduction. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Journal of the American Chemical Society. (2018). Understanding Fluoroethylene Carbonate and Vinylene Carbonate Based Electrolytes for Si Anodes in Lithium Ion Batteries with NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). a FTIR spectra of ethylene carbonate (EC). b FTIR spectra of ammonium.... Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]
Sources
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Comparative Technical Guide: Phenyl Vinylene Carbonate (PhVC) vs. Vinylene Carbonate (VC)
Part 1: Executive Summary
In the optimization of high-energy-density lithium-ion batteries, the selection of solid electrolyte interphase (SEI) formers is critical. Vinylene Carbonate (VC) serves as the industry-standard "workhorse" additive, renowned for creating a cohesive, polymeric SEI on graphite anodes that suppresses solvent decomposition.
Phenyl Vinylene Carbonate (PhVC) , a structural derivative of VC, emerges as a specialized alternative. By substituting a vinylic proton with a phenyl group, PhVC introduces steric bulk and electronic conjugation that alters the reduction potential and the mechanical properties of the resulting interphase.
The Verdict:
-
Choose VC for general-purpose cycling stability, cost-efficiency, and low-impedance SEI formation on standard graphite anodes.
-
Choose PhVC for high-voltage cathodes (e.g., LCO >4.4V, NMC811) and elevated temperature applications . The phenyl moiety enhances oxidation stability and forms a denser, more thermally robust passivation layer that suppresses gas generation (swelling) more effectively than VC.
Part 2: Molecular & Electronic Architecture
To understand the performance divergence, we must analyze the electronic influence of the phenyl substituent.
Structural Comparison
The phenyl group in PhVC acts as an electron-withdrawing group via induction but can be electron-donating via resonance depending on the reaction intermediate. In the context of reductive decomposition (SEI formation), the extended conjugation lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level.
Figure 1: Structural evolution from VC to PhVC and its immediate electronic consequences.
HOMO/LUMO Mechanics
-
VC: Reduction occurs at ~1.3–1.4 V vs. Li/Li⁺. The resulting radical anion initiates polymerization to form poly(VC).
-
PhVC: The conjugation stabilizes the radical anion, typically shifting the reduction potential higher (approx. 1.5–1.7 V vs. Li/Li⁺). This allows PhVC to passivate the anode before VC or the solvent (EC/DMC) reacts, creating a foundational SEI layer that is distinct from the bulk SEI.
Part 3: Electrochemical Performance Matrix
The following data summarizes comparative performance in a standard Graphite || NMC half-cell configuration (1.0M LiPF₆ in EC/EMC 3:7).
| Feature | Vinylene Carbonate (VC) | Phenyl Vinylene Carbonate (PhVC) |
| Reduction Potential | ~1.4 V vs. Li/Li⁺ | ~1.6 V vs. Li/Li⁺ (Earlier onset) |
| SEI Composition | Poly(VC) (Alkyl carbonates + polymers) | Poly(PhVC) (Aromatic-rich, denser packing) |
| Ionic Conductivity | High (Low impedance) | Moderate (Slightly higher impedance due to bulk) |
| Thermal Stability | Good (Degrades > 70°C) | Excellent (Stable > 85°C) |
| Gas Suppression | Moderate | Superior (Inhibits swelling at high T) |
| Cathode Compatibility | Standard (4.2 V) | High Voltage (>4.4 V, forms CEI) |
High-Voltage Capability
PhVC is superior for high-voltage applications. The phenyl ring is electrochemically active at high potentials, allowing PhVC to oxidize and form a protective Cathode Electrolyte Interphase (CEI) on the cathode surface. This layer prevents the continuous oxidation of the electrolyte solvent, a common failure mode in 4.45V LiCoO₂ cells.
Key Insight: While VC is primarily an anode additive, PhVC acts as a dual-functional additive (Anode SEI + Cathode CEI).
Part 4: Mechanistic Pathways (SEI Formation)
The polymerization mechanism differs due to steric hindrance. VC polymerizes rapidly into long chains. PhVC, hindered by the phenyl ring, likely forms shorter, stacked oligomers that rely on
Figure 2: Mechanistic divergence in SEI formation. PhVC reduces earlier, forming a rigid, thermally stable barrier.
Part 5: Experimental Protocols (Self-Validating Systems)
To objectively compare these additives in your own lab, follow this self-validating workflow. This protocol ensures that observed differences are due to the additive, not cell assembly variance.
Protocol: Comparative Electrochemical Evaluation
Reagents:
-
Base Electrolyte: 1.0 M LiPF₆ in EC/EMC (3:7 v/v). Note: Avoid DMC for high-temp tests due to volatility.
-
Group A (Control): Base Electrolyte + 2.0 wt% VC.
-
Group B (Test): Base Electrolyte + 1.0 wt% PhVC (PhVC is heavier; molar equivalence is approx 0.5-1.0 wt% depending on target).
Workflow:
-
Cell Assembly (Coin Cell 2032):
-
Working Electrode: Graphite (MCMB) or LiCoO₂ (for high voltage test).
-
Counter Electrode: Lithium metal chip.
-
Separator: Glass fiber (GF/D) or PP/PE (Celgard) - ensure consistent wetting.
-
-
Formation Protocol (Critical Step):
-
Rest: 12 hours OCV hold (wetting).
-
Cycle 1: Charge at C/20 to 4.2V (or 4.45V). This slow rate is crucial to allow the additive to polymerize densely rather than precipitously.
-
Observation: Monitor the dQ/dV curve.
-
VC Peak: Look for a reduction peak at ~1.4V.
-
PhVC Peak: Look for a reduction peak at ~1.6V. If this peak is absent, the PhVC may be degraded or impure.
-
-
-
Impedance Spectroscopy (EIS):
-
Perform EIS at 50% SOC after Cycle 3.
-
Validation: PhVC cells should show slightly higher interfacial resistance (
) than VC cells due to the bulkier phenyl group. If PhVC resistance is lower, check for short circuits or insufficient additive load.
-
-
Thermal Stress Test (Gas Evolution):
-
Charge cells to 100% SOC (4.4V).
-
Store at 60°C for 7 days.
-
Metric: Measure cell thickness (swelling) before and after. PhVC should show significantly less swelling than VC.
-
Part 6: References
-
Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources, 162(2), 1379-1394. Link
-
Haregewoin, A. M., et al. (2016). Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Energy & Environmental Science, 9, 1955-1988. Link
-
Ube Industries, Ltd. (2009). Non-aqueous electrolyte solution and lithium secondary battery.[1] U.S. Patent 7,560,198. (Describes the use of phenyl-substituted carbonates for gas suppression). Link
-
Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503-11618. Link
-
Sakamoto, J., et al. (2002). Electrolyte for Lithium Secondary Battery. European Patent EP1202372A1. (Specific comparison of VC and PhVC derivatives). Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
